1-(2-((2-ethoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a triazino[3,4-f]purine core, which is a type of heterocyclic compound. Heterocycles are commonly found in many biologically active compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their relative positions. For example, the amino and ethoxy groups might be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. These properties might include solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Antiviral Activity
This compound is related to the class of purine analogs that contain a bridgehead nitrogen atom. It has been synthesized and tested for its antiviral activity against herpes, rhinovirus, and parainfluenza viruses, demonstrating moderate rhinovirus activity at nontoxic levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).
Potential 5-HT2 Antagonist Activity
The compound is part of a reaction study aiming to develop 1,3,5-triazine-2,4-diones with potential 5-HT2 antagonist activity, which is significant in neuropsychiatric disorders (Adetchessi et al., 1997).
Antitumor Activity
This compound belongs to a group of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines, which have been synthesized and examined for antitumor activity. One of the synthesized compounds showed activity against P388 leukemia (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Cardiotropic Activity
Research into cyclic Methoxyphenyltriazaalkanes, a category to which this compound is related, has found that the structure of the triazaalkane linker influences cardiotropic actions. Certain compounds in this category demonstrated significant antiarrhythmic activity in various arrhythmia models (Mokrov et al., 2019).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole scaffold, such as this one, are known to interact with biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It is known that 1,2,4-triazole derivatives operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Nitrogen-containing heterocycles like 1,2,4-triazoles are extensively observed in nature and metabolic systems which are vital for living creatures .
Result of Action
1,2,4-triazoles have been introduced as an antimicrobial agent and various medicines due to their potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(2-ethoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3/c1-6-31-16-10-8-7-9-15(16)22-11-12-27-20-23-18-17(28(20)14(3)13(2)24-27)19(29)26(5)21(30)25(18)4/h7-10,14,22H,6,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYYZWSULWXHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCCN2C3=NC4=C(N3C(C(=N2)C)C)C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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